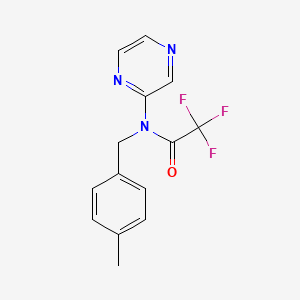

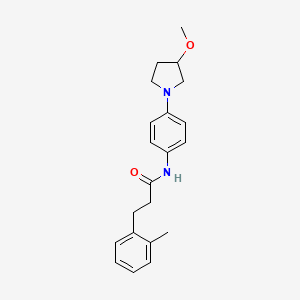

![molecular formula C15H13BrO2 B2603502 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 588692-22-2](/img/structure/B2603502.png)

5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde is a biochemical used for proteomics research . It has a molecular formula of C15H13BrO2 and a molecular weight of 305.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a methoxy group, and a benzyl group .Applications De Recherche Scientifique

Synthesis and Characterization

Synthetic Applications : This compound serves as a precursor or intermediate in the synthesis of various chemically and biologically significant compounds. For example, it has been involved in the synthesis of azo compounds and their oximes, showcasing its utility in producing compounds with potential applications in dyes, pigments, and functional materials (Balachander & Manimekalai, 2017). Additionally, it has been utilized in the selective ortho-bromination of benzaldoximes, further emphasizing its role in creating structurally diverse molecules (Dubost et al., 2011).

Chemical Analysis and Properties : Research has also focused on the detailed characterization of related bromo-benzaldehyde derivatives, including their molecular structure, spectroscopic properties, and computational analyses. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various scientific domains (Hawas et al., 2021).

Biological and Pharmacological Activities

Antioxidant and Cytotoxic Activities : Some studies have explored the biological activities of bromo-benzaldehyde derivatives, including their antioxidant properties and cytotoxic effects against cancer cell lines. This suggests potential applications in developing therapeutic agents or supplements based on their antioxidant capacity (Olsen et al., 2013).

Catalytic Applications : The compound and its derivatives have been investigated for their catalytic efficiency, particularly in the oxidation of benzyl alcohols. This area of research highlights its utility in facilitating chemical transformations that are relevant in pharmaceutical synthesis and material science (Bikas et al., 2017).

Material Science Applications

- Synthesis of Functional Materials : The ability to serve as a building block for complex molecular structures makes 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde a valuable entity in material science. It has been used in the synthesis of polycyclic aromatic hydrocarbons and their derivatives, which are critical in developing new materials with specific optical, electronic, or mechanical properties (Thomson et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-[(2-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-11-4-2-3-5-12(11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAVGUUEKBAMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

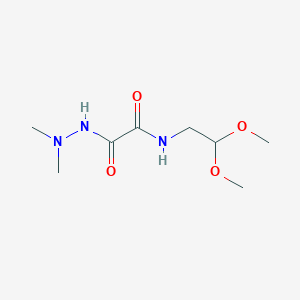

![2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2603424.png)

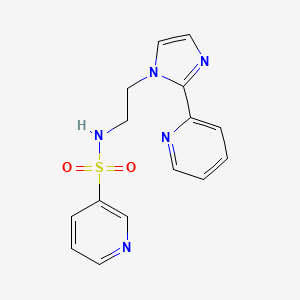

![Methyl 4-[[2-(3-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2603425.png)

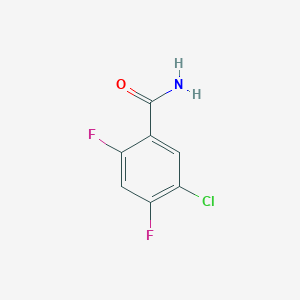

![(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2603431.png)

![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)